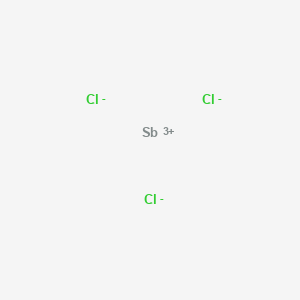

Antimony trichloride

Overview

Description

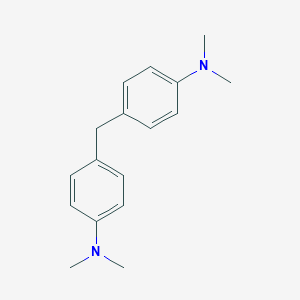

Antimony trichloride, also known as Trichlorostibane, Antimony (III) chloride, Butter of antimony, Antimonous chloride, Stibous chloride, and Trichlorostibine , is a soft colorless solid with a pungent odor . It is used as a reagent for detecting vitamin A and related carotenoids, reacting with the carotenoid to form a blue complex that can be measured by colorimetry .

Synthesis Analysis

This compound is prepared by the reaction of chlorine with antimony, antimony tribromide, antimony trioxide, or antimony trisulfide . It can also be made by treating antimony trioxide with concentrated hydrochloric acid .Molecular Structure Analysis

In the gas phase, this compound is pyramidal with a Cl-Sb-Cl angle of 97.2° and a bond length of 233 pm . In SbCl3, each Sb has three Cl atoms at 234 pm showing the persistence of the molecular SbCl3 unit .Chemical Reactions Analysis

This compound reacts with water to make antimony trioxide and hydrochloric acid or hydrogen chloride . It is also a reagent for detecting vitamin A and related carotenoids in the Carr-Price test .Physical And Chemical Properties Analysis

This compound has a molar mass of 228.11 g/mol and appears as a colorless solid . It has a sharp, pungent odor and is very hygroscopic . It has a density of 3.14 g/cm3 at 25 °C and 2.51 g/cm3 at 150 °C . It has a melting point of 73.4 °C and a boiling point of 223.5 °C . It is soluble in water, acetone, ethanol, CH2Cl2, phenyls, ether, dioxane, CS2, CCl4, CHCl3, cyclohexane, selenium (IV) oxychloride .Scientific Research Applications

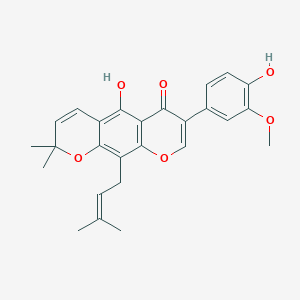

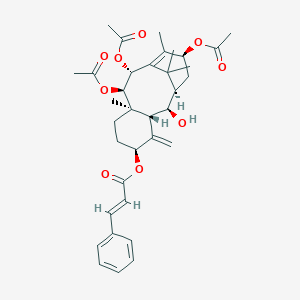

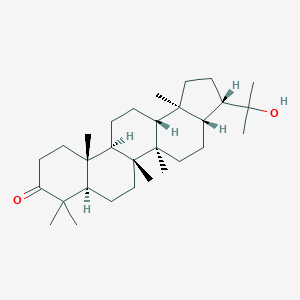

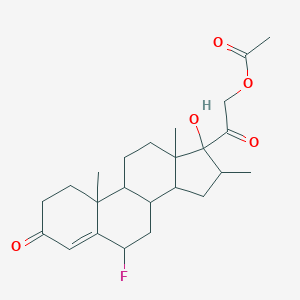

1. Chromatography and Spectrophotometry Antimony trichloride has been used in paper chromatograms for identifying steroids and in spectrophotometric identification of cardiac glycosides (Lawday, 1952).

2. Investigating Genotoxic Effects Studies have utilized this compound to monitor its clastogenic effects, observing chromosomal aberrations and cell damage in laboratory mice (Gurnani, Sharma, & Talukder, 1992).

3. Phase Transition Studies Research involving nuclear quadrupole resonance and dielectric properties focused on studying the phase transitions near the melting point of this compound, contributing to a deeper understanding of its physical properties (Brown, Gillies, Halliwell, & Segel, 1975).

4. Analyzing DNA Damage and Apoptosis this compound has been employed to study its impact on DNA damage and apoptosis in mammalian cells, providing insights into its genotoxic and cytotoxic characteristics (Huang, Shu, Shih, Kuo, & Chiu, 1998).

5. Catalysis in Chemical Reactions It serves as an efficient catalyst in various chemical reactions, including the synthesis of hexahydrofuro[2,3-d]pyrimidin-2(3H)-ones (Bhattacharya, Kundu, & Maiti, 2011).

6. Vitamin Differentiation The compound has been used as a reagent to differentiate vitamin A from carotene, demonstrating its utility in biochemical analysis (Andersen & Levine, 1935).

7. Electrowinning Separation this compound plays a role in the electrowinning separation of antimony from stibnite concentrate, showcasing its application in metallurgical processes (Jian‐guang Yang, Shenghai Yang, & Tang, 2010).

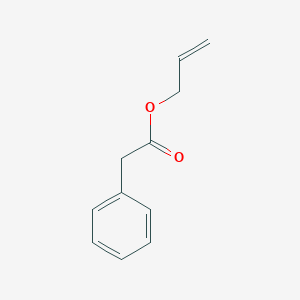

8. Synthesis of Organic Compounds It is used in the synthesis of various organic compounds such as bis(indolyl)methanes and tris(indolyl)alkanes, highlighting its versatility in organic chemistry (Kundu & Maiti, 2008).

9. Structural Analysis this compound has been subject to X-ray crystallography studies, providing insights into its molecular structure (Ballard, Birchall, & Slim, 1977).

10. Electrowinning Research It has been investigated for its role in membrane electrowinning separation processes, particularly in the extraction of antimony from concentrates (Jian‐guang Yang et al., 2010).

Mechanism of Action

Target of Action

Antimony trichloride (SbCl3) is a Lewis acid catalyst that is used in various organic reactions . It is involved in DNA excision repair, initiating repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It also plays a role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

This compound interacts with its targets by forming covalent bonds. As a Lewis acid, it can accept an electron pair from a Lewis base, thereby forming a Lewis adduct . This interaction leads to changes in the molecular structure of the target, which can affect its function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution . This process is crucial for obtaining target antimony products and removing impurity arsenic .

Pharmacokinetics

It is known that the compound is very hygroscopic , meaning it readily absorbs water from the environment. This property could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the transformation of hydrolysates during the hydrolysis process . With increasing As(V) concentration, the hydrolysates of Sb(III) shift from crystalline Sb4O5Cl2 to Sb8O8(OH)6·xCl2 and finally to amorphous arsenate antimonates . This transformation is crucial for the extraction of antimony from antimony ores and smelting residues .

Action Environment

The action of this compound is influenced by several environmental factors. The hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution can be manipulated by As(III)/As(V) concentration, temperature, the hydrolysis ratio, and Cl− concentration . For example, an increase in the hydrolysis ratio promotes the phase transformation of the hydrolysates, while elevated temperature inhibits this transformation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Antimony trichloride is known to interact with various biomolecules. It has been used as a reagent for detecting vitamin A and related carotenoids, reacting with the carotenoid to form a blue complex that can be measured by colorimetry .

Cellular Effects

This compound has been shown to impair DNA damage signaling and the repair of radiation-induced DSB in HeLa S3 cells . This suggests that this compound can have significant effects on cellular processes, particularly those related to DNA repair.

Molecular Mechanism

It is known that this compound can interact with critical cysteine groups . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution has been studied, revealing that during the hydrolysis of Sb(III), As(V) hydrolyzes concurrently with Sb(III) .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, rodent studies have detected lung tumors with inhalation but not oral exposure to antimony, and increased levels of blood lipids with oral exposure .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound is soluble in water and various organic solvents , which could potentially influence its distribution within cells and tissues.

Subcellular Localization

Given its solubility properties , it could potentially localize to various compartments or organelles within the cell.

properties

IUPAC Name |

antimony(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Sb/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPDDOBMIUGHIN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Sb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10025-91-9 | |

| Record name | Antimony trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J281401KK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Antimony Trichloride?

A1: this compound has the molecular formula SbCl3 and a molecular weight of 228.11 g/mol. []

Q2: What is the structure of this compound?

A2: this compound has a pyramidal molecular geometry with a lone pair of electrons on the antimony atom. This lone pair influences the molecule's polarity and reactivity. []

Q3: How does this compound interact with organic chlorides?

A3: this compound undergoes chlorine exchange reactions with organic chlorides. The reaction kinetics are second-order with respect to this compound and first-order with respect to the organic chloride. The rate of exchange varies depending on the specific organic chloride. []

Q4: Does this compound interact with Vitamin A?

A4: Yes, this compound reacts with Vitamin A to produce a blue color. This reaction, known as the Carr-Price reaction, was historically used to quantify Vitamin A in various samples like fish liver oils. [, , , , , ]

Q5: Can this compound differentiate between Vitamin A and carotene?

A5: Yes, despite both producing a blue color with this compound, their reactions differ upon heating. The blue color produced by carotene persists upon heating, while the blue color produced by Vitamin A changes to rose, violet-red, or wine-red depending on the concentration. [, ]

Q6: Is this compound stable in the presence of water?

A7: this compound undergoes hydrolysis in the presence of water, forming antimony oxychloride (Sb4O5Cl2) or antimony trioxide (Sb2O3) depending on the pH and the presence of other ions like fluoride. [, ]

Q7: Can this compound be used as a catalyst?

A8: Yes, this compound acts as a Lewis acid catalyst in various organic reactions. For example, it catalyzes the acylation of β-naphthol by acetyl chloride and the racemization of α-methylbenzyl chloride in diethyl ether. [, ]

Q8: How does this compound catalyze the acylation of β-naphthol?

A9: The reaction order in this compound during β-naphthol acylation is three. This high order is attributed to the stabilization of the acylating species by polar catalyst-ether adducts. []

Q9: How does this compound compare to other metal halides in catalyzing racemization?

A10: this compound is a weaker catalyst for the racemization of α-methylbenzyl chloride compared to other metal halides like Stannic Chloride and Zinc Bromide. The reaction order in this compound is four, suggesting complex interactions with the transition state and solvent molecules. []

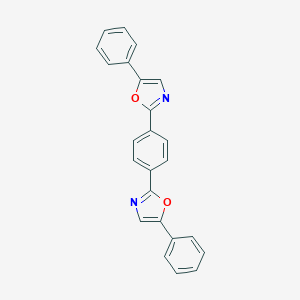

Q10: Can this compound be used in polymer synthesis?

A11: Yes, this compound can be used as a solvent and catalyst in polymer synthesis. For example, it facilitates the reaction between 1,2,5,6-tetraaminoanthraquinone and 1,4,5,8-naphthalenetetracarboxylic acid dianhydride to produce a pyrrolone-type polymer. []

Q11: What are some other applications of this compound?

A12: Besides its use in chemical synthesis and analysis, this compound finds applications in recovering antimony-based catalysts used in fluorination reactions. It can also be used as a flame retardant for materials like Gmelina arborea wood. [, ]

Q12: Are there any computational studies on this compound?

A13: Yes, computational methods like molecular dynamics simulations and Raman spectroscopy have been used to study the behavior of this compound in different environments, such as crystals of bimolecular Menshutkin complexes. []

Q13: What are the toxicological effects of this compound?

A14: this compound exposure can cause respiratory irritation and gastrointestinal disturbances. Inhalation of its fumes can lead to acute intoxication with symptoms like abdominal pain and anorexia. []

Q14: Is this compound environmentally hazardous?

A14: As a heavy metal compound, this compound can pose environmental risks. It's crucial to handle and dispose of it properly to minimize its impact.

Q15: What is the historical significance of this compound in chemistry?

A16: this compound has been known since the early days of chemistry. Johann Rudolph Glauber, a prominent 17th-century chemist, developed a method for its preparation. The compound has been studied for its unique properties and applications in various fields ever since. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)

![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)

![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)